molecular formula C8H16O5 B1667149 BML-111

BML-111

カタログ番号: B1667149
分子量: 192.21 g/mol
InChIキー: RNMFWAFZUNVQOR-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BML-111は、5(S),6®-7-トリヒドロキシメチルヘプタン酸としても知られており、リポキシンA4の合成アナログです。リポキシンA4は、炎症の解決に重要な役割を果たすエイコサノイドです。 This compoundは、市販されているALX/ホルミルメチオニルレセプター2 (FPR2)レセプターの合成アゴニストであり、鎮痛、抗酸化、および抗炎症作用を示します .

科学的研究の応用

BML-111 has a wide range of scientific research applications, including:

作用機序

BML-111は、ALX/ホルミルメチオニルレセプター2 (FPR2)レセプターに結合することによって効果を発揮します。この結合は、タンパク質キナーゼA (PKA)経路を含むいくつかのシグナル伝達経路を活性化し、血小板凝集の抑制、炎症の軽減、酸化ストレスからの保護につながります。 This compoundは、プロ炎症性サイトカインと抗炎症性サイトカインの産生を調節することによって、免疫応答も調節します .

類似の化合物との比較

This compoundは、ネイティブなリポキシンA4と比較して、高い生物学的安定性とより強い抗炎症作用を持つため、リポキシンアナログの中でユニークです。同様の化合物には、次のものがあります。

    リポキシンA4: this compoundの基礎となっている天然エイコサノイドで、炎症の解消に役割を果たします。

    レゾルビンD1: 抗炎症作用を持つもう1つの特殊なプロ解決脂質メディエーター。

    マレシン1: 炎症の解消と組織修復に関与する脂質メディエーター。

    プロテクチンD1: 抗炎症作用と神経保護作用を持つ脂質メディエーター .

This compoundは、その合成起源、安定性、強力な生物活性のために際立っており、研究および潜在的な治療用途における貴重なツールとなっています。

生化学分析

Biochemical Properties

BML-111 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a potent agonist of the lipoxin A4 receptor, with an IC50 value of 70 nM . This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress . Additionally, this compound interacts with peroxisome proliferator-activated receptor-α (PPARα) and heme oxygenase-1 (HO-1), contributing to its protective effects against renal ischemia/reperfusion injury . These interactions highlight the compound’s ability to modulate various biochemical pathways and its potential therapeutic benefits.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human periodontal ligament fibroblasts, this compound inhibits H2O2-induced pyroptosis and osteogenic dysfunction by activating the Nrf2/HO-1 pathway . In alveolar macrophages, this compound induces autophagy and protects against acute lung injury by activating MAPK signaling . Furthermore, this compound has been shown to reduce platelet activation and protect against thrombosis by modulating the function of formyl peptide receptor 2 (FPR2/ALX) . These cellular effects demonstrate the compound’s ability to influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. This compound binds to the lipoxin A4 receptor, leading to the activation of downstream signaling pathways such as MAPK and Nrf2/HO-1 . This activation results in the induction of autophagy, inhibition of apoptosis, and reduction of oxidative stress. Additionally, this compound modulates the function of FPR2/ALX, leading to reduced platelet activation and protection against thrombosis . These molecular interactions highlight the compound’s ability to exert its effects through multiple pathways and mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits anti-inflammatory and pro-resolution activities, which are sustained over time . The compound’s stability and degradation have been evaluated, with results indicating that this compound remains active and effective in both in vitro and in vivo settings . Long-term effects of this compound on cellular function have also been observed, with the compound demonstrating sustained protective effects against oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of autoimmune myocarditis, this compound treatment at different dosages was found to prevent cardiac apoptosis and oxidative stress . Higher doses of this compound were associated with more pronounced protective effects, while lower doses still provided significant benefits. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the activation of the Nrf2/HO-1 pathway and the modulation of PPARα activity . These pathways play a crucial role in the cellular response to oxidative stress and inflammation. This compound’s interaction with these pathways leads to changes in metabolic flux and metabolite levels, contributing to its protective effects against various pathological conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In platelets, this compound interacts with FPR2/ALX, leading to its subcellular distribution and peripheral mobilization . This interaction facilitates the compound’s localization and accumulation in specific cellular compartments, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Immunofluorescence microscopy studies have shown that this compound is distributed in specific subcellular compartments, such as the cytoplasm and cell membrane . This localization is essential for the compound’s interaction with its target receptors and signaling pathways. Additionally, this compound’s subcellular distribution is influenced by post-translational modifications and targeting signals, which direct it to specific organelles and compartments within the cell .

準備方法

BML-111の合成は、市販の出発物質から始まるいくつかのステップを伴います。合成経路は通常、次のステップを含みます。

化学反応解析

This compoundは、次のようなさまざまな化学反応を起こします。

    酸化: this compoundは、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。

    還元: this compoundの還元は、アルコールの形成につながる可能性があります。

    置換: this compoundは、官能基が他の基に置き換えられる置換反応を受ける可能性があります。

    加水分解: This compoundは、加水分解されて構成要素に分解される可能性があります.

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、加水分解のための酸性または塩基性条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

This compoundは、次のものを含む幅広い科学研究アプリケーションを持っています。

化学反応の分析

BML-111 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

    Hydrolysis: This compound can be hydrolyzed to break down into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

類似化合物との比較

BML-111 is unique among lipoxin analogues due to its higher biological stability and greater anti-inflammatory activity compared to native lipoxin A4. Similar compounds include:

This compound stands out due to its synthetic origin, stability, and potent biological activity, making it a valuable tool in research and potential therapeutic applications.

特性

IUPAC Name

methyl (5S,6R)-5,6,7-trihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFWAFZUNVQOR-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BML-111
Reactant of Route 2
BML-111
Reactant of Route 3
Reactant of Route 3
BML-111
Reactant of Route 4
Reactant of Route 4
BML-111
Reactant of Route 5
BML-111
Reactant of Route 6
Reactant of Route 6
BML-111
Customer
Q & A

Q1: What is the primary mechanism of action of BML-111?

A1: this compound exerts its biological effects primarily by acting as an agonist of the ALX/FPR2 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This receptor is involved in regulating inflammatory responses and promoting the resolution phase of inflammation.

Q2: How does this compound binding to ALX/FPR2 influence downstream signaling pathways?

A2: this compound binding to ALX/FPR2 has been shown to modulate several downstream signaling pathways, including:

  • NF-κB pathway: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by suppressing IκBα degradation and NF-κB p65 nuclear translocation. [, , , , , ]
  • MAPK pathway: Research suggests this compound can modulate the MAPK pathway, inhibiting the phosphorylation of ERK, JNK, and p38 MAPK, thereby influencing cellular responses to stress and inflammation. [, , , , , ]
  • SIRT1/NF-κB pathway: Studies indicate that this compound might exert its protective effects against sepsis-induced neuroinflammation and cognitive impairment through the SIRT1/NF-κB signaling pathway. []
  • Notch-1 signaling pathway: this compound has been shown to downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting a potential role in modulating this pathway involved in cell fate and differentiation. []

Q3: What are the downstream effects of this compound's modulation of these signaling pathways?

A3: this compound's modulation of these signaling pathways leads to a variety of downstream effects, including:

  • Suppression of pro-inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , , , , , , , , , , , ]
  • Enhancement of anti-inflammatory cytokines: this compound enhances the production of anti-inflammatory cytokines like IL-10 and TGF-β. [, , , , , , , , ]
  • Reduction of oxidative stress: this compound increases the total antioxidant capacity and activates the Nrf2 signaling pathway, indicating a protective effect against oxidative stress. [, , ]
  • Inhibition of cell apoptosis: this compound has been shown to reduce cell apoptosis by downregulating caspase-3 activity and modulating the expression of apoptotic proteins like Bax and Bcl2. [, , ]
  • Modulation of macrophage polarization: this compound can shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [, ]

Q4: What are the primary cell types targeted by this compound?

A4: Research suggests that this compound primarily targets cells expressing the ALX/FPR2 receptor, including:

  • Macrophages [, , , ]
  • Neutrophils [, ]
  • Lung fibroblasts []
  • Airway epithelial cells [, , ]
  • Microglia []
  • Satellite glial cells and neurons in the dorsal root ganglion []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O5, and its molecular weight is 192.21 g/mol.

Q6: What are the potential therapeutic applications of this compound based on preclinical studies?

A6: Preclinical studies have suggested potential therapeutic applications of this compound in various conditions, including:

  • Sepsis: this compound has shown promise in reducing organ injury, inflammation, and mortality in animal models of sepsis. [, , , , ]
  • Acute lung injury (ALI): Studies demonstrate the potential of this compound in attenuating ALI induced by various factors, including mechanical ventilation, hemorrhagic shock, and LPS. [, , , , , , ]
  • Pulmonary fibrosis: this compound has exhibited anti-fibrotic properties in preclinical models, potentially by inhibiting TGF-β1-induced lung fibroblast activation. []
  • Acute pancreatitis-associated lung injury (APALI): this compound pretreatment has demonstrated protective effects against APALI in mice models. []
  • Spinal cord injury (SCI): Research suggests this compound might alleviate inflammatory injury and oxidative stress in SCI models. []
  • Arthritis: this compound has shown efficacy in reducing joint inflammation and pain in animal models of arthritis. [, ]
  • Cancer: Preclinical studies indicate that this compound and LXA4 may have anti-tumor effects, particularly in melanoma and hepatocellular carcinoma, potentially by suppressing angiogenesis and tumor growth. [, , , ]
  • Postoperative Pain: this compound, alongside slow ankle joint mobilization, demonstrated a reduction in mechanical hyperalgesia in a postoperative pain model in mice. []

Q7: Are there any clinical trials investigating this compound?

A7: While preclinical data is promising, the provided literature only mentions a pilot study in asthmatic children using inhaled 5(S),6(R)-LXA4 methyl ester and this compound. The study showed potential efficacy and safety, but further clinical trials are needed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。